molecular formula C8H8NNaO3 B13579683 Sodium2-hydroxy-2-(pyridin-3-yl)propanoate

Sodium2-hydroxy-2-(pyridin-3-yl)propanoate

Cat. No.: B13579683
M. Wt: 189.14 g/mol
InChI Key: JKFKKWYXIOPZHV-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C8H8NNaO3. It is a sodium salt derivative of 2-hydroxy-2-(pyridin-3-yl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate typically involves the reaction of 2-hydroxy-2-(pyridin-3-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods

In industrial settings, the production of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate
  • Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate

Uniqueness

Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the hydroxyl group and the pyridine ring allows for unique interactions with molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C8H8NNaO3

Molecular Weight

189.14 g/mol

IUPAC Name

sodium;2-hydroxy-2-pyridin-3-ylpropanoate

InChI

InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-3-2-4-9-5-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1

InChI Key

JKFKKWYXIOPZHV-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CN=CC=C1)(C(=O)[O-])O.[Na+]

Origin of Product

United States

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